

Precision Benchmarking: Characterizing 1-[(2,3-Dichlorophenyl)methyl]piperazine Reference Standards

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Compound of Interest

Compound Name: 1-[(2,3-Dichlorophenyl)methyl]piperazine

CAS No.: 636607-91-5

Cat. No.: B2683995

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A Strategic Guide for Aripiprazole Impurity Profiling Executive Summary & Context

In the development of Aripiprazole (and related quinolinone antipsychotics), 1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter DCP) occupies a dual critical role: it is both a key synthetic intermediate and a known metabolite/degradation product. Regulatory bodies classify it strictly:

- USP: Aripiprazole Related Compound C[1][2][3][4][5]
- EP: Aripiprazole Impurity B[1][2][5][6]

For researchers, the challenge lies not just in detecting DCP, but in validating the reference material used to quantify it. A standard with uncertain purity or undefined stoichiometry (salt forms) can lead to mass balance errors in GMP release testing.

This guide objectively compares reference standard grades and provides a self-validating protocol for characterizing DCP, ensuring your analytical data meets ICH Q3A/B requirements.

Comparative Analysis: Selecting the Right Standard Grade

Not all DCP standards are created equal. The choice of reference material must correlate with the development phase.

Table 1: Reference Standard Performance Matrix

Feature	Primary Standard (USP/EP)	Secondary Standard (Certified)	Research Grade (Chemical Reagent)
Intended Use	Dispute resolution, Final GMP Release	Routine QC, Stability Studies, Method Validation	Early R&D, Route Scouting, Forced Degradation
Traceability	Legal Authority (Official Monograph)	Traceable to Primary (via CoA)	Vendor Declaration Only
Assay Method	Absolute Methods (qNMR, Mass Balance)	Comparative HPLC vs. Primary	Area % (often uncorrected for water/salt)
Water/Solvent	Strictly Quantified (KF/TGA)	Quantified	Often Ignored
Cost Efficiency	Low ()	High ()	Very High (\$)
Risk Profile	Zero Regulatory Risk	Low (if qualified correctly)	High: Risk of salt form confusion (HCl vs Free Base)



Critical Insight: Research-grade DCPD is often sold as the Hydrochloride salt (CAS: 119532-26-2) but labeled generically. If you calculate stoichiometry using the Free Base MW (231.12 g/mol) instead of the HCl salt MW (~267.58 g/mol), your impurity quantification will be biased by ~15%, potentially causing false OOS (Out of Specification) results.

Technical Characterization: The Validation Battery

To qualify a Secondary or In-House Reference Standard of DCPD, you must execute a "Validation Battery" that proves identity, purity, and potency.

A. Structural Identity (The "Fingerprint")

- 1H-NMR (Proton Nuclear Magnetic Resonance):
 - Solvent: DMSO-d6 or CDCl3.
 - Key Signals: Look for the piperazine ring protons as two distinct triplets or broad multiplets around δ 2.8–3.1 ppm. The aromatic region (2,3-dichlorophenyl) will show a characteristic splitting pattern (doublet-doublet/triplet) between δ 6.9–7.4 ppm.
 - Salt Verification: A broad singlet >9.0 ppm indicates the presence of NH⁺ (ammonium), confirming the HCl salt form.
- Mass Spectrometry (MS):
 - Isotope Pattern: The presence of two Chlorine atoms is the definitive marker.
 - Logic: Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).
 - Pattern: You must observe an M, M+2, and M+4 cluster in a 9:6:1 intensity ratio.
 - Base Peak: m/z ~231 (Free Base [M+H]⁺).

B. Purity & Potency (The Quantitative Value)

Do not rely on "Area %" alone. You must determine the Potency (As Is) using the Mass Balance Equation:

graphic Purity

×

(

1

–

%

Water

+

%

Solvents

+

%

Residue

100

)

$\text{Potency} \times \text{graphic Purity} \times (1 - \frac{\% \text{Water} + \% \text{Solvents} + \% \text{Residue}}{100})$

Experimental Protocol: DCPD Purity Assessment

This HPLC method is designed to separate DCPD from its potential synthetic regioisomers (e.g., 2,4-DCPD) and Aripiprazole.

Methodology: Reverse-Phase Ion-Pairing HPLC

- Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 μm.
- Temperature: 40°C.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 215 nm (Maximize sensitivity for piperazine ring) and 254 nm (Aromatic specificity).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.^[7]
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Context
0.0	90	10	Initial Hold (Polar impurities)
5.0	90	10	Isocratic
20.0	40	60	Elution of DCPD
25.0	10	90	Column Wash
30.0	90	10	Re-equilibration

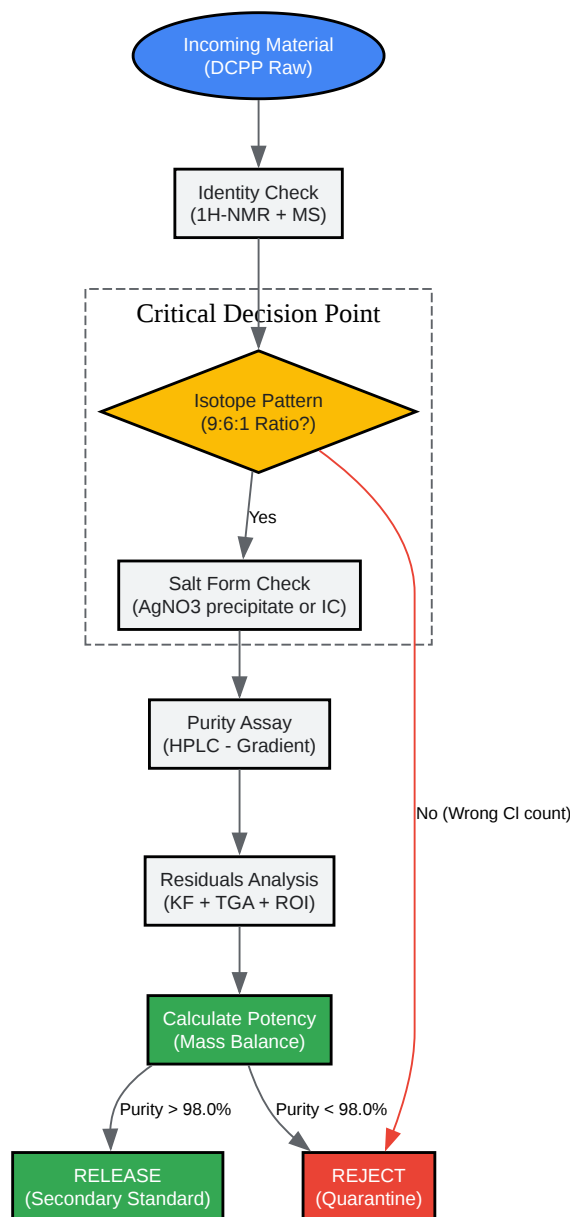
Self-Validating System Suitability Criteria

- Tailing Factor (T): Must be < 1.5. (Piperazines are basic and prone to silanol interaction; TFA suppresses this).

- Precision: %RSD of 6 replicate injections < 2.0%.
- Signal-to-Noise: Limit of Quantitation (LOQ) must be $\geq 10:1$.

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for qualifying an incoming DCPD reference standard.



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Figure 1: Step-by-step workflow for qualifying 1-[(2,3-Dichlorophenyl)methyl]piperazine standards.

Troubleshooting Common Anomalies

Issue: Doublet Peaks in HPLC

- Cause: At neutral pH, the piperazine nitrogen can invert or exist in equilibrium between protonated states.

- Solution: Ensure Mobile Phase A pH is acidic (pH < 3.0) to keep the piperazine fully protonated and locked in one state.

Issue: Hygroscopicity

- Observation: The HCl salt of DCPD is hygroscopic.
- Impact: Weighing errors lead to assay drift.
- Protocol: Equilibrate the standard vial to room temperature before opening. Use a Karl Fischer (KF) titration immediately upon opening to establish the water content correction factor.

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